4-Piperidinol, 1-methyl-, propanoate, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-methyl-, propanoate, hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. It is also known by its IUPAC name, (1-methylpiperidin-4-yl) propanoate; hydrochloride. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-methyl-, propanoate, hydrochloride typically involves the esterification of 4-piperidinol with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and advanced purification techniques ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-methyl-, propanoate, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions include various esters, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Piperidinol, 1-methyl-, propanoate, hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and enzyme interactions.
Medicine: It is explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-methyl-, propanoate, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinol, 1-methyl-, acetate, hydrochloride
- 4-Piperidinol, 1-methyl-, butanoate, hydrochloride
- 4-Piperidinol, 1-methyl-, pentanoate, hydrochloride
Uniqueness
4-Piperidinol, 1-methyl-, propanoate, hydrochloride is unique due to its specific ester group (propanoate) and its hydrochloride salt form. These structural features confer distinct chemical properties, such as solubility and reactivity, making it suitable for particular research and industrial applications.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-9(11)12-8-4-6-10(2)7-5-8;/h8H,3-7H2,1-2H3;1H |
InChI Key |
SAXYZLGBKWTHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCN(CC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.